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molecular formula C5H7ClN4OS B8331126 2-{3-(2-Chloroethyl)ureido}-1,3,4-thiadiazole

2-{3-(2-Chloroethyl)ureido}-1,3,4-thiadiazole

Cat. No. B8331126
M. Wt: 206.65 g/mol
InChI Key: DEZVCWZUSFVTEO-UHFFFAOYSA-N
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Patent
US04335247

Procedure details

Ten grams of 2-amino-1,3,4-thiadiazole, 16.6 g of 1-(2-chloroethyl)-3-nitrourea and 84 g of sodium hydrogencarbonate were stirred in 100 ml of diluted ethanol at a temperature of 80° C. for 2 hours. While being still hot after the reaction, the precipitated inorganic matters were removed by filtration, and the filtrate was cooled. The precipitated crystals were collected by filtration and washed with water, to obtain 14.7 g (Yield 71%) of 2-{3-(2-chloroethyl)ureido}-1,3,4-thiadiazole. The product was then treated in the same manner as in Example 1 (2), to obtain 2-{3-(2-chloroethyl)-3-nitrosoureido}-1,3,4-thiadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloroethyl)-3-nitrourea
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.[Cl:7][CH2:8][CH2:9][NH:10][C:11](N[N+]([O-])=O)=[O:12].C(=O)([O-])O.[Na+]>C(O)C>[Cl:7][CH2:8][CH2:9][NH:10][C:11](=[O:12])[NH:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=NN1
Name
1-(2-chloroethyl)-3-nitrourea
Quantity
16.6 g
Type
reactant
Smiles
ClCCNC(=O)N[N+](=O)[O-]
Name
Quantity
84 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the reaction
CUSTOM
Type
CUSTOM
Details
the precipitated inorganic matters were removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(NC=1SC=NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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